molecular formula C14H17N5O2S B2732145 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 886961-50-8

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2732145
CAS RN: 886961-50-8
M. Wt: 319.38
InChI Key: TTZBXZAOWFUKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . The synthetic routes often involve microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-triazine derivative would depend on its exact structure. For example, 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine has a molecular formula of C4H6N4OS, an average mass of 158.182 Da, and a monoisotopic mass of 158.026230 Da .

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

Researchers have synthesized derivatives related to "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide" to explore their biological activities. For instance, a series of sulfonamides and alkylated piperazine derivatives have been studied for their antibacterial, antifungal, and anthelmintic activities. Some compounds exhibited significant activities in these areas, demonstrating potential for developing new therapeutic agents (Khan et al., 2019).

Fingerprint Detection Applications

Apart from biological activities, certain derivatives have shown utility in forensic applications, such as latent fingerprint detection. The compound 6c, derived from related studies, exhibits good stickiness and finger rhythm without dense dust, making it suitable for detecting hidden fingerprints on various surfaces. This application highlights the compound's versatility beyond biomedical uses (Khan et al., 2019).

Antimicrobial Evaluation of Isoxazole-Based Heterocycles

Further research into isoxazole-based heterocycles, which can be structurally related to "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide", has shown promising antimicrobial results. These compounds were synthesized and evaluated for in vitro antibacterial and antifungal activities, demonstrating the potential for developing new antimicrobial agents (Darwish et al., 2014).

Antiviral and Virucidal Activities

Derivatives of "2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide", a compound with structural similarities, were synthesized and evaluated for their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. This study highlights the compound's potential in contributing to the development of antiviral agents (Wujec et al., 2011).

Antimicrobial and Larvicidal Activities

Novel triazinone derivatives, including structures related to "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide", have been synthesized and assessed for their antimicrobial properties against various pathogens and larvicidal activity against mosquito larvae. These findings suggest the compound's derivatives as potential candidates for addressing both microbial infections and controlling mosquito-borne diseases (Kumara et al., 2015).

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives can vary widely depending on their specific structure and the biological target they interact with. They have been found to exhibit a variety of biological activities, as mentioned above .

Future Directions

The future directions for research on 1,2,4-triazine derivatives could include the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicine and other fields .

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-8-5-4-6-9(2)12(8)16-11(20)7-22-14-18-17-10(3)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZBXZAOWFUKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.